molecular formula C17H13N7O2 B12422334 N'-[2-(1H-pyrrolo[2,3-b]pyridin-3-yl)-1H-imidazole-5-carbonyl]pyridine-2-carbohydrazide

N'-[2-(1H-pyrrolo[2,3-b]pyridin-3-yl)-1H-imidazole-5-carbonyl]pyridine-2-carbohydrazide

Cat. No.: B12422334
M. Wt: 347.3 g/mol
InChI Key: YMTADKNRPMIIDN-UHFFFAOYSA-N
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Description

N’-[2-(1H-pyrrolo[2,3-b]pyridin-3-yl)-1H-imidazole-5-carbonyl]pyridine-2-carbohydrazide is a complex organic compound that has garnered significant attention in the field of medicinal chemistry. This compound is known for its potential as a fibroblast growth factor receptor (FGFR) inhibitor, which makes it a promising candidate for cancer therapy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[2-(1H-pyrrolo[2,3-b]pyridin-3-yl)-1H-imidazole-5-carbonyl]pyridine-2-carbohydrazide typically involves multiple steps. The starting material, 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine, is reacted with a substituted aldehyde at 50°C to obtain intermediate compounds. These intermediates are then subjected to further reactions, including cyclization and condensation, to form the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk.

Chemical Reactions Analysis

Types of Reactions

N’-[2-(1H-pyrrolo[2,3-b]pyridin-3-yl)-1H-imidazole-5-carbonyl]pyridine-2-carbohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Halogens, nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N’-[2-(1H-pyrrolo[2,3-b]pyridin-3-yl)-1H-imidazole-5-carbonyl]pyridine-2-carbohydrazide has several scientific research applications:

Mechanism of Action

The compound exerts its effects by inhibiting the fibroblast growth factor receptor (FGFR) signaling pathway. FGFRs are involved in various cellular processes, including cell proliferation, differentiation, and migration. By inhibiting these receptors, the compound can potentially halt the progression of cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[2-(1H-pyrrolo[2,3-b]pyridin-3-yl)-1H-imidazole-5-carbonyl]pyridine-2-carbohydrazide is unique due to its specific combination of functional groups, which confer potent FGFR inhibitory activity. This makes it a promising candidate for further development in cancer therapy .

Properties

Molecular Formula

C17H13N7O2

Molecular Weight

347.3 g/mol

IUPAC Name

N'-[2-(1H-pyrrolo[2,3-b]pyridin-3-yl)-1H-imidazole-5-carbonyl]pyridine-2-carbohydrazide

InChI

InChI=1S/C17H13N7O2/c25-16(12-5-1-2-6-18-12)23-24-17(26)13-9-21-15(22-13)11-8-20-14-10(11)4-3-7-19-14/h1-9H,(H,19,20)(H,21,22)(H,23,25)(H,24,26)

InChI Key

YMTADKNRPMIIDN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C(=O)NNC(=O)C2=CN=C(N2)C3=CNC4=C3C=CC=N4

Origin of Product

United States

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